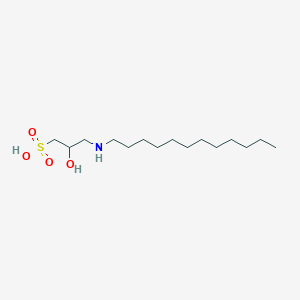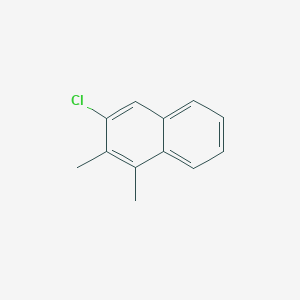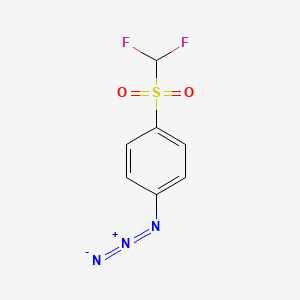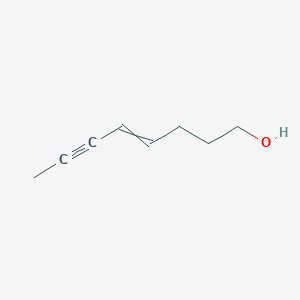
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropene ring with two chlorine atoms and one chloromethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene typically involves the chlorination of 3-methylcyclopropene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclopropene ring. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of catalysts and advanced separation techniques can further optimize the production process.
化学反应分析
Types of Reactions
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropene ring can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopropene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted cyclopropenes depending on the nucleophile used.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dechlorinated cyclopropenes.
科学研究应用
1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated cyclopropenes on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene exerts its effects involves the interaction of its chlorinated cyclopropene ring with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to a variety of chemical transformations.
相似化合物的比较
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but lacks the chloromethyl group.
3-Chloromethyl-3-methylcyclopropene: Similar but has only one chlorine atom on the ring.
1,2,3-Trichlorocyclopropane: Contains an additional chlorine atom compared to 1,2-Dichloro-3-(chloromethyl)-3-methylcyclopropene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a chloromethyl group on the cyclopropene ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
121410-60-4 |
|---|---|
分子式 |
C5H5Cl3 |
分子量 |
171.45 g/mol |
IUPAC 名称 |
1,2-dichloro-3-(chloromethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C5H5Cl3/c1-5(2-6)3(7)4(5)8/h2H2,1H3 |
InChI 键 |
GFZUSVPYPUWPIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C1Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)



![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)




![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
